molecular formula C22H24N4O5S B2711912 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 442881-19-8

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2711912
CAS No.: 442881-19-8
M. Wt: 456.52
InChI Key: FEJCPGHSNRZZCL-UHFFFAOYSA-N
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Description

“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . This compound is likely to be a derivative of the oxadiazole nucleus (1,3,4-oxadiazoles), which are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring, a methoxyphenyl group, a methylpiperidin-1-yl sulfonyl group, and a benzamide group . The exact molecular structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR), but such data is not available in the retrieved papers.

Scientific Research Applications

Pharmacological Evaluation and Receptor Binding Profiles

A study focused on synthesizing and pharmacologically evaluating a series of analogues, including N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, as potent and selective 5-HT(1B/1D) antagonists. The receptor binding profiles of these compounds were comparable to their precursors. Specifically, certain analogues demonstrated higher affinities at rat 5-HT(1B) and calf 5-HT(1D) receptors, indicating their potential in functional in vitro testing for 5-HT(1B/1D) antagonistic properties. This research contributes to the structure-activity relationship (SAR) study of N-piperazinylphenyl biphenylcarboxamides as selective and potent 5-HT(1B/1D) antagonists (Liao et al., 2000).

Antidiabetic Activity

Another research avenue explored the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, showcasing the potential antidiabetic activity of similar structures through in vitro antidiabetic activity assays (Lalpara et al., 2021).

Crystal Structure and DFT Calculations

The synthesis and structural confirmation of new compounds closely related to the target molecule through single crystal X-ray diffraction studies and computational density functional theory (DFT) calculations have been detailed. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the understanding of their potential biological activity (Kumara et al., 2017).

Anti-Inflammatory and Anti-Cancer Agents

Research into the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides has demonstrated their potential as anti-inflammatory and anti-cancer agents. This highlights the versatility of the oxadiazole moiety in contributing to the pharmacological properties of these compounds (Gangapuram & Redda, 2009).

Antimicrobial and Antitubercular Activity

A novel series of benzene sulfonamide pyrazole oxadiazole derivatives, closely related to the target compound, were synthesized and evaluated for their antimicrobial as well as antitubercular activity. Molecular docking studies were carried out to understand the possible mode of inhibition, indicating the potential of synthesized compounds as antitubercular agents (Shingare et al., 2022).

Mechanism of Action

Its diverse biological effects make it an intriguing candidate for therapeutic exploration . 🌟

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-15-5-3-4-14-26(15)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(31-22)17-6-10-18(30-2)11-7-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJCPGHSNRZZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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